ethyl 5-(4-methylthiophene-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 5-(4-methylthiophene-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that combines a pyrazolo[1,5-a]pyridine core with an ethyl ester and a 4-methylthiophene-2-amido substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(4-methylthiophene-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrazolo[1,5-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors, such as 3-aminopyrazole and 2-chloropyridine, under basic conditions.
Introduction of the Amido Group: The 4-methylthiophene-2-amido group can be introduced via an amide coupling reaction, using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the amide group, converting it to an amine under conditions such as hydrogenation with palladium on carbon (Pd/C).
Substitution: The pyrazolo[1,5-a]pyridine core can undergo electrophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst in ethanol.
Substitution: Electrophiles like alkyl halides in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Corresponding amines.
Substitution: Alkylated derivatives of the pyrazolo[1,5-a]pyridine core.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the biological pathways and mechanisms involving pyrazolo[1,5-a]pyridine derivatives.
Industrial Applications: It may be used in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action for ethyl 5-(4-methylthiophene-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate would depend on its specific biological target. Generally, compounds with this structure may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The amido and ester groups can form hydrogen bonds with active site residues, while the aromatic rings can engage in π-π interactions with aromatic amino acids.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-amino-1H-pyrazolo[1,5-a]pyridine-3-carboxylate
- Ethyl 5-(2-thienyl)pyrazolo[1,5-a]pyridine-3-carboxylate
- Ethyl 5-(4-methylphenyl)pyrazolo[1,5-a]pyridine-3-carboxylate
Uniqueness
Ethyl 5-(4-methylthiophene-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate is unique due to the presence of the 4-methylthiophene-2-amido group, which may confer distinct electronic and steric properties compared to other similar compounds. This uniqueness can result in different biological activities and interactions with molecular targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
ethyl 5-[(4-methylthiophene-2-carbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-3-22-16(21)12-8-17-19-5-4-11(7-13(12)19)18-15(20)14-6-10(2)9-23-14/h4-9H,3H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWKZIWNLSWCIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=CC(=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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